PD173955

Übersicht

Beschreibung

PD173955 is a small molecule inhibitor that targets the Abelson murine leukemia viral oncogene homolog 1 (ABL1) and the Src family of tyrosine kinases. It is primarily used in scientific research to study the inhibition of these kinases, which play crucial roles in various cellular processes, including cell growth, differentiation, and survival. This compound has shown significant potential in the treatment of chronic myelogenous leukemia and other cancers due to its ability to inhibit the activity of these kinases .

Wissenschaftliche Forschungsanwendungen

PD173955 has a wide range of scientific research applications, including:

Cancer Research: It is used to study the inhibition of ABL1 and Src kinases, which are implicated in various cancers, including chronic myelogenous leukemia and breast cancer

Cell Signaling Studies: This compound helps in understanding the role of tyrosine kinases in cell signaling pathways and their impact on cellular processes.

Drug Development: It serves as a lead compound for developing new inhibitors targeting tyrosine kinases, contributing to the development of targeted cancer therapies.

Biological Research: This compound is used to investigate the molecular mechanisms underlying kinase-related diseases and to identify potential therapeutic targets.

Wirkmechanismus

Target of Action

PD173955 is a src family-selective tyrosine kinase inhibitor . Its primary targets include Src, Yes, and Abl kinases . These kinases play a crucial role in various cellular activities including proliferation, secretion, adhesion, and responses to mitogens and stress .

Mode of Action

This compound binds to the canonical ATP-binding site of the kinase domain of its targets . It has been found to bind to different conformations of Abl, an active form, and a specific inactive form . This ability to target multiple forms of Abl contributes to its potency .

Biochemical Pathways

This compound has significant antiproliferative activity due to a potent arrest of mitotic progression . It inhibits mitotic progression during the early stages of mitosis across various cell types . This effect is seen in cancer cell lines of all types with low or high activities of src kinases as well as in untransformed cell lines .

Result of Action

This compound has significant antiproliferative activity due to a potent arrest of mitotic progression . It effectively inhibits mitotic progression during the early stages of mitosis across various cell types while inducing apoptosis to varying degrees .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, studies have shown that the non-receptor tyrosine kinase, src, is an upstream stimulator of the PI3 kinase-Akt pathway . This suggests that the cellular environment and the presence of other signaling molecules can influence the action of this compound .

Biochemische Analyse

Biochemical Properties

PD173955 plays a crucial role in biochemical reactions by inhibiting specific tyrosine kinases. It interacts with enzymes such as ABL1 and Src family kinases, including Src, Yes, and Fyn. The nature of these interactions involves the binding of this compound to the ATP-binding site of these kinases, thereby preventing their phosphorylation activity. This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cell lines, this compound has been shown to induce mitotic arrest, leading to the inhibition of cell proliferation. This compound affects cell signaling pathways by inhibiting the activity of Src and ABL1 kinases, which are involved in pathways regulating cell growth, differentiation, and survival. Additionally, this compound influences gene expression and cellular metabolism by modulating the activity of these kinases .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of tyrosine kinases such as ABL1 and Src. This binding inhibits the kinase activity, preventing the phosphorylation of downstream substrates. This compound is particularly effective in targeting both active and inactive conformations of the ABL1 kinase, which contributes to its higher potency compared to other inhibitors like imatinib. This compound also inhibits the activity of Src family kinases, further disrupting cellular signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the activity of target kinases without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, including adverse impacts on normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect on kinase activity. Careful dosage optimization is essential to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. These metabolic processes can influence the bioavailability and efficacy of this compound. Additionally, this compound may affect metabolic flux and metabolite levels by inhibiting kinases that regulate metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes. This compound can accumulate in certain tissues, where it exerts its inhibitory effects on target kinases. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic kinases such as Src and ABL1. Additionally, this compound may be directed to specific subcellular compartments through targeting signals or post-translational modifications. These localization patterns are essential for the compound’s ability to effectively inhibit kinase activity and disrupt cellular signaling pathways .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

PD173955 wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung eines Pyrido[2,3-d]pyrimidin-Kerns beinhaltet. Zu den wichtigsten Schritten gehören:

Bildung des Pyrido[2,3-d]pyrimidin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

Substitutionsreaktionen: Einführung von Substituenten wie der Thiomethylanilino- und Dichlorphenylgruppe durch nucleophile Substitutionsreaktionen.

Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschte Reinheit zu erreichen

Industrielle Produktionsverfahren

Während spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der oben genannten Synthesewege umfassen. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und den Einsatz großtechnischer Reinigungsverfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Nucleophile Substitutionsreaktionen werden häufig verwendet, um verschiedene Substituenten in den Pyrido[2,3-d]pyrimidin-Kern einzuführen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die verwendet werden können, um die Struktur-Aktivitäts-Beziehung zu untersuchen und die Wirksamkeit der Verbindung zu verbessern .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Krebsforschung: Es wird verwendet, um die Hemmung von ABL1- und Src-Kinasen zu untersuchen, die an verschiedenen Krebsarten beteiligt sind, darunter die chronische myeloische Leukämie und Brustkrebs

Zellsignalisierungsstudien: This compound trägt zum Verständnis der Rolle von Tyrosinkinasen in Zellsignalwegen und ihrer Auswirkungen auf zelluläre Prozesse bei.

Arzneimittelentwicklung: Es dient als Leitverbindung für die Entwicklung neuer Inhibitoren, die auf Tyrosinkinasen abzielen, und trägt zur Entwicklung von zielgerichteten Krebstherapien bei.

Biologische Forschung: This compound wird verwendet, um die molekularen Mechanismen zu untersuchen, die kinasebedingten Krankheiten zugrunde liegen, und um potenzielle therapeutische Ziele zu identifizieren.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an die Adenosintriphosphat (ATP)-Bindungsstelle von ABL1- und Src-Kinasen bindet. Diese Bindung hemmt die Kinaseaktivität und verhindert die Phosphorylierung von nachgeschalteten Substraten. Die Hemmung dieser Kinasen stört verschiedene zelluläre Prozesse, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt . Zu den molekularen Zielmolekülen gehören die ABL1- und Src-Kinasen, und die beteiligten Signalwege stehen in erster Linie in Verbindung mit Zellwachstum, Differenzierung und Überleben .

Analyse Chemischer Reaktionen

PD173955 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents into the pyrido[2,3-d]pyrimidine core

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship and enhance the compound’s efficacy .

Vergleich Mit ähnlichen Verbindungen

PD173955 wird oft mit anderen Tyrosinkinaseinhibitoren wie Imatinib (auch bekannt als STI-571 oder Gleevec) und PD180970 verglichen. Hier sind einige wichtige Vergleichspunkte:

PD180970: this compound und PD180970 sind strukturell verwandt und hemmen beide das Bcr-Abl-abhängige Zellwachstum.

Liste ähnlicher Verbindungen

- Imatinib (STI-571, Gleevec)

- PD180970

- Dasatinib

- Nilotinib

This compound zeichnet sich durch seine höhere Potenz und Fähigkeit aus, mehrere Kinasekonformationen anzugreifen, was es zu einem wertvollen Werkzeug in der Krebsforschung und Arzneimittelentwicklung macht .

Eigenschaften

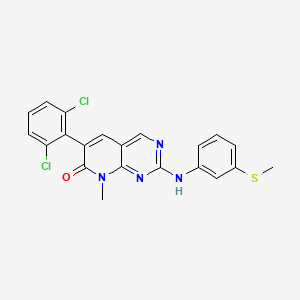

IUPAC Name |

6-(2,6-dichlorophenyl)-8-methyl-2-(3-methylsulfanylanilino)pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N4OS/c1-27-19-12(9-15(20(27)28)18-16(22)7-4-8-17(18)23)11-24-21(26-19)25-13-5-3-6-14(10-13)29-2/h3-11H,1-2H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAARYSWULJUGST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC(=CC=C4)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332241 | |

| Record name | PD173955 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260415-63-2 | |

| Record name | PD173955 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.